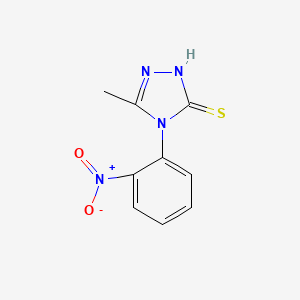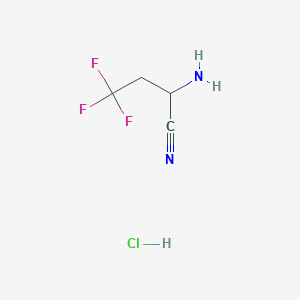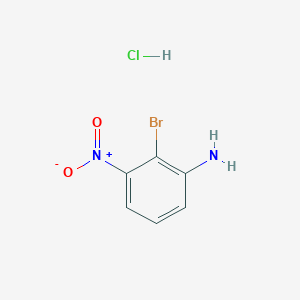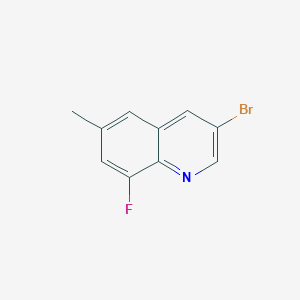
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a compound with the CAS Number: 1803599-01-0 . It has a molecular weight of 230.1 and is typically in the form of a powder . The IUPAC name for this compound is 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9 (11)8 (6)5-7;/h1-3,7,11H,4-5,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 230.1 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Chemical Synthesis and Derivatives :
- 2-Amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide is useful for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to folic acid analogs, demonstrating its utility in chemical synthesis (Piper, McCaleb, & Montgomery, 1987).
Pharmacology and Receptor Studies :
- Trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. They showed potential as central D1 agonists (Claudi et al., 1996).
Metabolism Research :
- Studies on the metabolism of 2-aminoindane (2,3-dihydro-1H-inden-2-amine) and its derivatives have provided insights into their in vitro and in vivo metabolic pathways, which is crucial for drug testing and understanding human and animal responses to these compounds (Manier et al., 2019).
Crystallography and Structural Analysis :
- X-ray structure determination has been utilized to understand the stereochemistry of related compounds, aiding in the synthesis and characterization of new molecules for various applications (Nakamura et al., 1976).
Novel Compound Synthesis :
- The creation of naphtho[2,1-d]oxazole compounds from 2-amino-1,4-naphthoquinone under certain conditions showcases the compound's versatility in generating new chemical entities (Van Aeken et al., 2011).
DNA Binding and Biological Activity Studies :
- New chiral Schiff Bases related to 2-amino-2,3-dihydro-1H-inden-2-ol have been synthesized and their interaction with DNA studied. This highlights its relevance in understanding the influence of remote substituents on biological activity (Bora et al., 2021).
NMR Spectroscopy and Chiral Discrimination :
- Thiourea derivatives of compounds like 2-[(1R)-1-aminoethyl]phenol have been compared for their effectiveness as chiral solvating agents in NMR spectroscopy, which is crucial for enantiodiscrimination in chemical analysis (Recchimurzo et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
特性
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGZTBHBKCSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)
![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)